molecular formula C17H18O9 B1678304 Psoralenoside

Psoralenoside

Cat. No.: B1678304
M. Wt: 366.3 g/mol
InChI Key: XRLPSAYLYDMYGX-UETKAVOHSA-N
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Description

Psoralenoside is a naturally occurring benzofuran glycoside isolated from the fruits of Psoralea corylifolia. This compound exhibits a range of biological activities, including estrogen-like activity, osteoblastic proliferation accelerating activity, antitumor effects, and antibacterial activity . It is structurally related to psoralen, a well-known furanocoumarin.

Mechanism of Action

Target of Action

Psoralenoside, a natural product isolated from the fruits of Psoralea corylifolia , has been found to interact with several targets. The primary targets of this compound are Estrogen Receptors (ERs) . It has a better combination with ERα than ERβ . This compound also interacts with osteoblasts, osteoclasts, and chondrocytes .

Mode of Action

This compound acts as an agonist to ERs . In human periodontal ligament cells, it upregulates the estrogen target genes (e.g., CTSD, PGR, TFF1) and down-regulates the expression of inflammatory cytokines (TNF‐α, IL‐1β, IL‐6, and IL‐8) stimulated by P. gingivalis LPS . It also affects the TLR4‐IRAK4‐NF‐κb signaling pathway proteins .

Biochemical Pathways

This compound participates in multiple molecular mechanisms. It regulates osteoblast/osteoclast/chondrocyte differentiation or activation due to its participation in the wnt/β-catenin, bone morphogenetic protein (BMP), inositol-requiring enzyme 1 (IRE1)/apoptosis signaling kinase 1 (ASK1)/c-jun N-terminal kinase (JNK) and the Protein Kinase B (AKT)/activator protein-1 (AP-1) axis . It also affects the expression of miR-488, peroxisome proliferators-activated receptor-gamma (PPARγ), and matrix metalloproteinases (MMPs) .

Pharmacokinetics

The pharmacokinetics of this compound is yet to be fully understood. A study has established a sensitive and rapid ultra-pressure liquid chromatography coupled to tandem mass spectrometry (uplc-ms/ms) method for simultaneous determination of psoralen, isopsoralen, this compound, and isothis compound in rat plasma .

Result of Action

This compound has multiple bioactive properties, beneficial for the treatment of osteoporosis, tumors, viruses, bacteria, and inflammation . It exerts strong anti-osteoporotic effects and anti-inflammatory effects . It also has antitumor properties associated with the induction of ER stress-related cell death .

Action Environment

The action environment of this compound is influenced by various factors. For instance, in the context of periodontitis, a large population of bacteria resides in the periodontal tissue; dental plaque and bacterial products can cause inflammation which results in periodontitis . The application of drug therapy, including this compound, can help control infections in these deep periodontal pockets .

Chemical Reactions Analysis

Types of Reactions: Psoralenoside undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products: The major products formed from these reactions include various this compound derivatives with modified biological activities .

Scientific Research Applications

Psoralenoside has a wide range of scientific research applications:

Properties

IUPAC Name

(Z)-3-[6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O9/c18-7-12-14(21)15(22)16(23)17(26-12)25-11-6-10-9(3-4-24-10)5-8(11)1-2-13(19)20/h1-6,12,14-18,21-23H,7H2,(H,19,20)/b2-1-/t12-,14-,15+,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLPSAYLYDMYGX-UETKAVOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=CC(=C(C=C21)C=CC(=O)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC2=CC(=C(C=C21)/C=C\C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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